Comprehensive Technical Guide: 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile in Advanced Medicinal Chemistry
Comprehensive Technical Guide: 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile in Advanced Medicinal Chemistry
Executive Summary & Chemical Identity
In the rational design of small-molecule therapeutics, the selection of core scaffolds dictates the ultimate pharmacokinetic (PK) and pharmacodynamic (PD) success of an Active Pharmaceutical Ingredient (API). 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is a highly specialized, multifunctional heterocyclic building block utilized extensively in the development of targeted kinase inhibitors.
By merging a tetrahydropyran (THP) ring, a nitrile group, and a 2-pyridyl ring into a single sp3-rich core, this compound provides an optimal balance of aqueous solubility, metabolic stability, and precise hydrogen-bonding geometry. The compound is officially registered under1[1].
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Scientific Implication |
| CAS Number | 1368615-99-9[1] | Unique registry identifier for the unsubstituted core. |
| Molecular Formula | C₁₁H₁₂N₂O[1] | Defines the exact atomic composition. |
| Molecular Weight | 188.23 g/mol [1] | Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5. |
| TPSA | 45.9 Ų[1] | Optimal Topological Polar Surface Area for membrane permeability and oral bioavailability. |
| H-Bond Acceptors | 3[1] | Facilitates crucial interactions with the kinase hinge region and solvent molecules. |
Pharmacophore Rationale: Causality in Scaffold Design
As an Application Scientist, it is critical to understand why this specific moiety is chosen over simpler alternatives (such as a phenyl-cyclohexyl derivative). The structural components of this molecule operate as a synergistic system:
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The Tetrahydropyran (THP) Ring: Replacing a highly lipophilic carbocycle (like cyclohexane) with a THP ring lowers the overall LogP of the molecule. The embedded oxygen atom acts as a weak hydrogen bond acceptor, significantly improving aqueous solubility and metabolic stability by reducing CYP450 oxidative liabilities.
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The Nitrile (-C≡N) Group: Synthetically, the nitrile group stabilizes the carbanion intermediate during cycloalkylation. Pharmacologically, its linear, sp-hybridized geometry allows it to probe deep, narrow sub-pockets within the kinase ATP-binding site without introducing steric clashes. It also acts as a strong electron-withdrawing group (EWG), modulating the pKa of the adjacent pyridine ring.
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The 2-Pyridyl Ring: A privileged scaffold for kinase inhibition. The nitrogen atom is perfectly positioned to act as a hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., in CDKs or HPK1)[2].
Synthetic Methodology & Self-Validating Protocols
The synthesis of the THP-carbonitrile core relies on a base-mediated double SN2 cycloalkylation. The protocol below is designed as a self-validating system, ensuring that researchers can verify the success of each mechanistic step in real-time.
Fig 1: Base-mediated SN2 cycloalkylation pathway for synthesizing the THP-carbonitrile core.
Step-by-Step Experimental Workflow
Step 1: Carbanion Generation (Deprotonation)
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Action: To a flame-dried, argon-purged flask, add NaH (60% dispersion in mineral oil, 2.5 eq) and anhydrous DMF. Cool to 0°C. Slowly add 2-pyridylacetonitrile (1.0 eq) dropwise.
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Causality: The low temperature prevents nucleophilic degradation of the solvent. Argon prevents atmospheric moisture from quenching the highly basic NaH. NaH is strictly required because the pKa of the alpha-protons of 2-pyridylacetonitrile is approximately 16; weaker bases will not achieve complete deprotonation.
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Self-Validation: The reaction mixture will transition from colorless to a deep red/orange hue, accompanied by the evolution of H₂ gas (bubbling). The cessation of bubbling indicates complete carbanion formation.
Step 2: Cycloalkylation
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Action: Add bis(2-chloroethyl) ether (1.1 eq) dropwise at 0°C. Gradually warm the reaction to 65°C and stir for 12 hours.
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Causality: The ether acts as a bis-electrophile. The initial SN2 attack is fast, but the subsequent intramolecular cyclization requires thermal energy (65°C) to overcome the entropic penalty of forming a 6-membered ring.
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Self-Validation: Monitor via LC-MS. The intermediate mono-alkylated mass should transiently appear and then fully convert to the target product mass ([M+H]+ at 189.1 m/z)[1].
Step 3: Quenching and Isolation
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Action: Cool to 0°C and slowly quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
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Causality: NH₄Cl provides a mild proton source to safely neutralize excess NaH without risking the acid-catalyzed hydrolysis of the nitrile group (which would occur if strong aqueous acids like HCl were used).
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Self-Validation: A successful quench is indicated by the cessation of minor effervescence and the separation of a clear organic phase. TLC (Hexanes:EtOAc 3:1) should reveal a single major UV-active spot (Rf ~0.4).
Application in Kinase Inhibitor Development
In drug discovery, the unsubstituted core is rarely the final API. It is typically functionalized via regioselective halogenation to create vectors for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
Fig 2: Modular workflow utilizing the THP-carbonitrile core in kinase inhibitor drug discovery.
Table 2: Key Halogenated Derivatives for Cross-Coupling
| Derivative Name | CAS Number | Substitution | Primary Application |
| 4-(4-Bromopyridin-2-yl)THP-4-carbonitrile | 3[3] | C4 of Pyridine | Critical intermediate in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy[3]. |
| 4-(6-Bromopyridin-2-yl)THP-4-carbonitrile | 4[4] | C6 of Pyridine | Utilized in the development of cyclin-dependent kinase (CDK) modulators[2][4]. |
Advanced therapeutic compounds, such as the reference compound5[5], showcase the successful integration of this specific core into complex, multi-ring architectures designed to inhibit highly specific kinase targets.
References
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Title: AKOS017514928 1368615-99-9 wiki Source: Guidechem URL: 1
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Title: WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators Source: Google Patents URL: 2
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Title: 4-(4-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile | ChemScene Source: ChemScene URL: 3
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Title: 2694744-84-6 | 4-(6-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile Source: BLDpharm URL: 4
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Title: JSH-150 97.00% | CAS: 2247481-21-4 | AChemBlock Source: AChemBlock URL: 5
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. 2694744-84-6|4-(6-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile|BLD Pharm [bldpharm.com]
- 5. JSH-150 97.00% | CAS: 2247481-21-4 | AChemBlock [achemblock.com]


